![molecular formula C27H32F6N2O2 B12326151 N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT). This compound is primarily used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by reducing the levels of circulating DHT .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Dutasteride involves multiple steps, starting with the preparation of the core steroid structure. The key steps include:
Formation of the Core Structure: The core steroid structure is synthesized through a series of reactions involving the formation of a cyclopentanoperhydrophenanthrene ring system.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and substitution.
Final Assembly: The final compound is assembled by attaching the necessary side chains and functional groups to the core structure.
Industrial Production Methods
Industrial production of Dihydro Dutasteride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Dihydro Dutasteride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various intermediates and the final Dihydro Dutasteride compound with the desired functional groups and side chains .
科学研究应用
Dihydro Dutasteride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on androgen metabolism and hormone regulation.
Medicine: Primarily used for the treatment of benign prostatic hyperplasia and studied for potential use in treating androgenic alopecia.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.
作用机制
Dihydro Dutasteride exerts its effects by inhibiting the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dihydro Dutasteride reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland. This inhibition is achieved through a potent, selective, and irreversible binding to both isoforms of the enzyme .
相似化合物的比较
Dihydro Dutasteride is often compared with other 5α-reductase inhibitors, such as Finasteride. Key differences include:
Potency: Dihydro Dutasteride is more potent than Finasteride in inhibiting both type I and type II isoforms of 5α-reductase.
Efficacy: Dihydro Dutasteride has been shown to reduce DHT levels more effectively than Finasteride.
Applications: While both compounds are used for treating benign prostatic hyperplasia, Dihydro Dutasteride is also being investigated for its potential use in treating androgenic alopecia
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used for treating benign prostatic hyperplasia and androgenic alopecia.
Epristeride: A less commonly used 5α-reductase inhibitor with similar applications.
Alfatradiol: Used topically for treating androgenic alopecia.
属性
分子式 |
C27H32F6N2O2 |
|---|---|
分子量 |
530.5 g/mol |
IUPAC 名称 |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36) |
InChI 键 |
AIUHDIPAGREENV-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
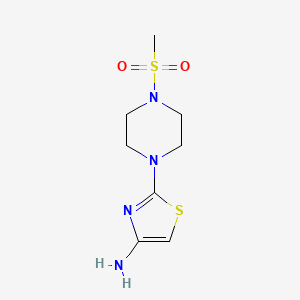

![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)
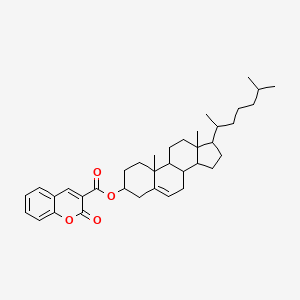
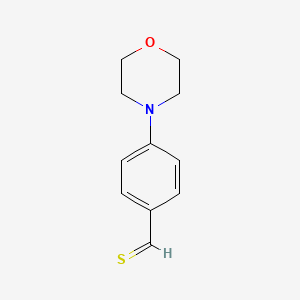
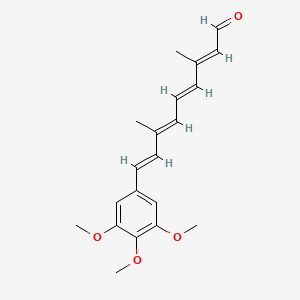

![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid](/img/structure/B12326119.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
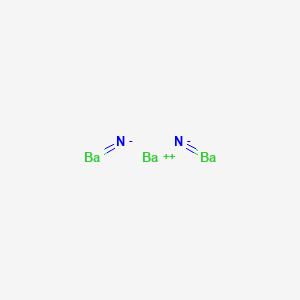
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326136.png)
